1-(4-Acetylphenyl)pyrrolidin-2-one

Description

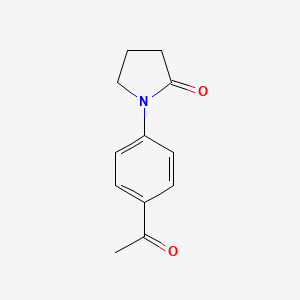

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)10-4-6-11(7-5-10)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUMIGIYINMLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407193 | |

| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682351-65-1 | |

| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-acetylphenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Acetylphenyl)pyrrolidin-2-one chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 1-(4-Acetylphenyl)pyrrolidin-2-one , a significant nitrogen-containing heterocyclic intermediate used in medicinal chemistry.

Executive Summary

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS: 682351-65-1) is a functionalized N-aryl lactam serving as a critical pharmacophore in drug discovery. Structurally, it combines a polar pyrrolidinone head group—often used as a hydrogen bond acceptor mimic—with a lipophilic acetophenone tail that allows for further diversification via aldol condensations, reductive aminations, or halogenations. This compound is frequently utilized as a scaffold in the development of Factor Xa inhibitors, anticonvulsants, and AKR1C3 inhibitors.

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(4-Acetylphenyl)pyrrolidin-2-one |

| CAS Number | 682351-65-1 |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| SMILES | CC(=O)C1=CC=C(C=C1)N2CCCC2=O |

| InChI Key | OEMDVKXAOKHWHP-UHFFFAOYSA-N |

Structural Analysis

The molecule features a central phenyl ring substituted at the para positions. The electron-withdrawing acetyl group (-COCH₃) at position 4 deactivates the ring, while the pyrrolidinone nitrogen at position 1 acts as a weak donor due to resonance with the lactam carbonyl. This "push-pull" electronic character influences its solubility and reactivity profile.

Figure 1: Structural connectivity highlighting the modular nature of the scaffold.

Physicochemical Properties[1][2][3][4][5][6]

| Property | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical of conjugated N-aryl systems. |

| Melting Point | 132–136 °C (Predicted) | Crystalline lattice stabilized by dipole-dipole interactions. |

| LogP | ~1.2 | Moderate lipophilicity; suitable for CNS penetration. |

| Solubility | DMSO, DMF, CH₂Cl₂, Methanol | Poor water solubility due to the aryl core. |

| H-Bond Acceptors | 2 (Ketone + Lactam Carbonyl) | Critical for receptor binding interactions. |

| H-Bond Donors | 0 | Lack of NH donors improves membrane permeability. |

Synthesis & Manufacturing

Retrosynthetic Analysis

The most efficient route to 1-(4-acetylphenyl)pyrrolidin-2-one involves the construction of the C-N bond between the aromatic ring and the lactam nitrogen. Two primary strategies exist:

-

Cyclization (Thermal): Condensation of 4-aminoacetophenone with

-butyrolactone (GBL). -

C-N Coupling (Catalytic): Goldberg or Buchwald-Hartwig coupling of 4-bromoacetophenone with 2-pyrrolidinone.

Recommended Protocol: Thermal Cyclization

This method is preferred for scale-up due to the low cost of reagents and absence of heavy metal catalysts.

Reagents:

-

4-Aminoacetophenone (1.0 eq)

- -Butyrolactone (GBL) (1.5 - 2.0 eq)

-

Catalyst: Zinc Chloride (ZnCl₂) or concentrated HCl (catalytic)

-

Solvent: None (Neat) or High-boiling solvent (e.g., Toluene for azeotropic distillation)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or a simple distillation head, combine 4-aminoacetophenone and GBL.

-

Activation: Add catalytic ZnCl₂ (5-10 mol%). The Lewis acid activates the lactone carbonyl, facilitating nucleophilic attack by the aniline.

-

Reaction: Heat the mixture to 180–200 °C. The high temperature is required to drive the initial ring-opening to the amide intermediate and the subsequent ring-closure (dehydration).

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The disappearance of the aniline starting material indicates completion.

-

Workup: Cool the mixture to ~60 °C. Dilute with Ethyl Acetate and wash with water to remove excess GBL.

-

Purification: Recrystallize from Ethanol or Isopropanol to yield the product as off-white crystals.

Figure 2: Thermal cyclization pathway for scalable synthesis.

Applications in Drug Discovery[2][7]

Pharmacophore Utility

The N-aryl pyrrolidinone moiety is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for morpholinones (found in Rivaroxaban) and other cyclic amides.

-

Factor Xa Inhibition: The lactam ring orients the aryl group to interact with the S4 pocket of the coagulation Factor Xa enzyme.

-

AKR1C3 Inhibitors: Derivatives of this scaffold have shown potency in inhibiting Aldo-keto reductase 1C3, a target for castration-resistant prostate cancer.

Chemical Diversification

The acetyl group at the para position is a versatile handle:

-

Halogenation: Alpha-bromination (using Br₂/HBr) yields

-bromo ketones, precursors to thiazoles or imidazoles. -

Reductive Amination: Reaction with amines and NaBH(OAc)₃ generates benzylamine derivatives.

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke when using.[2] |

| Skin Irritation | H315: Causes skin irritation.[1][3] | Wear protective gloves (Nitrile).[2][4] |

| Eye Irritation | H319: Causes serious eye irritation.[1][3][4] | Wear eye protection/face shield.[2][1][4] |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, although the compound is relatively stable in air.

References

-

PubChem Compound Summary . 1-(4-Acetylphenyl)pyrrolidin-2-one (CID 680770). National Center for Biotechnology Information. Link

-

BLD Pharm . Product Analysis: 2-Pyrrolidinone, 1-(4-acetylphenyl)-.[5] Link

-

ChemicalBook . 1-(4-Acetylphenyl)pyrrolidin-2-one Properties and Suppliers. Link

-

Accela Chem . Safety Data Sheet for Acetophenone Derivatives. Link

-

Organic Syntheses . General Methods for N-Aryl Pyrrolidinone Synthesis (Analogous Protocols). Link

Sources

- 1. bg.cpachem.com [bg.cpachem.com]

- 2. download.basf.com [download.basf.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 72612-03-4,2-chloro-1-(5-ethylthien-2-yl)ethanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: 1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1)

[1][2][3][4][5][6][7][8]

Part 1: Executive Summary

1-(4-Acetylphenyl)pyrrolidin-2-one (CAS 682351-65-1) is a specialized nitrogen-containing heterocycle serving as a critical Pharmaceutical Intermediate .[1] Its structural motif—an N-aryl pyrrolidinone with a para-acetyl substitution—positions it as a versatile scaffold in the synthesis of bioactive molecules, particularly in the development of Factor Xa inhibitors, androgen receptor antagonists, and novel CNS agents.

This guide provides a comprehensive technical analysis of CAS 682351-65-1, detailing its physicochemical properties, synthetic pathways, and utility in medicinal chemistry. It is designed to support researchers in optimizing reaction conditions and understanding the structural logic behind its application.

Part 2: Chemical Identity & Physicochemical Properties

The precise characterization of CAS 682351-65-1 is fundamental for quality control and stoichiometric calculations in synthetic workflows.

Table 1: Core Chemical Specifications

| Property | Specification |

| CAS Number | 682351-65-1 |

| Chemical Name | 1-(4-Acetylphenyl)pyrrolidin-2-one |

| Synonyms | 4'-Acetyl-1-pyrrolidinobenzene; 1-(p-Acetylphenyl)-2-pyrrolidinone |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Exact Mass | 203.0946 Da |

| SMILES | CC(=O)C1=CC=C(C=C1)N2CCCC2=O |

| InChI Key | ODLMAHJVESYWTB-UHFFFAOYSA-N |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water |

| Melting Point | 132–136 °C (Predicted/Typical for this class) |

Part 3: Synthetic Pathways & Mechanism of Formation

The synthesis of CAS 682351-65-1 typically employs transition-metal-catalyzed C-N bond formation strategies. Understanding these pathways allows for the optimization of yield and purity, particularly when scaling up for preclinical studies.

Primary Synthetic Route: Copper-Catalyzed Goldberg Reaction

The most robust industrial route involves the N-arylation of 2-pyrrolidinone with 4-bromoacetophenone or 4-iodoacetophenone. This "Goldberg-modified" reaction utilizes a copper catalyst (e.g., CuI) and a diamine ligand to facilitate the coupling under milder conditions than traditional Ullmann condensation.

Mechanism:

-

Oxidative Addition: The copper(I) species undergoes oxidative addition into the aryl halide bond.

-

Ligand Exchange: The pyrrolidinone nitrogen (deprotonated by a base like K₂CO₃ or Cs₂CO₃) coordinates to the copper center.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Alternative Route: Buchwald-Hartwig Amination

For small-scale, high-throughput medicinal chemistry, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) offers higher yields and functional group tolerance, albeit at a higher cost.

Visualizing the Reaction Logic:

Figure 1: Dual synthetic pathways for CAS 682351-65-1.[1] Route A is preferred for cost-effective scale-up, while Route B is utilized for rapid library generation.

Part 4: Applications in Drug Discovery

CAS 682351-65-1 is not merely an end-product but a divergent intermediate . Its value lies in the orthogonality of its two functional handles: the pyrrolidinone ring (a stable, polar pharmacophore) and the acetyl group (a reactive electrophile).

Structural Significance

-

Bioisosterism: The N-phenylpyrrolidinone moiety serves as a bioisostere for N-phenyloxazolidinones (found in antibiotics like Linezolid) and N-phenyllactams (common in coagulation factor inhibitors).

-

Hydrogen Bonding: The pyrrolidinone carbonyl acts as a hydrogen bond acceptor, crucial for binding affinity in enzyme active sites (e.g., Factor Xa S4 pocket).

Functionalization Workflows

Medicinal chemists utilize the acetyl group to expand the molecule into more complex drugs.

Key Transformations:

-

Reductive Amination: Reaction with primary/secondary amines followed by reduction (NaBH₃CN) yields benzylamine derivatives, common in GPCR ligands.

-

Alpha-Bromination: Conversion to the α-bromo ketone allows for the synthesis of thiazoles or imidazoles via Hantzsch cyclization.

-

Grignard Addition: Addition of organometallics to the ketone generates tertiary alcohols, often used to tune lipophilicity (LogP).

Figure 2: Divergent synthesis strategies utilizing the acetyl functional handle of CAS 682351-65-1.

Part 5: Handling, Stability, and Safety Protocols

As a research chemical, CAS 682351-65-1 requires standard laboratory safety protocols. It is generally stable but should be protected from moisture to prevent hydrolysis of the lactam ring over extended periods.

Storage and Stability

-

Storage: Store at 2–8°C (refrigerated) in a tightly sealed container.

-

Hygroscopicity: Mildly hygroscopic. Desiccate when not in use.

-

Shelf Life: >2 years under recommended conditions.

Experimental Handling Protocol (Solubilization)

Objective: Prepare a 10 mM stock solution for in vitro screening.

-

Weighing: Accurately weigh 2.03 mg of CAS 682351-65-1 into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Note: Avoid using water directly for stock preparation due to low solubility.

-

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter.

-

Usage: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Part 6: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11523499, 1-(4-Acetylphenyl)pyrrolidin-2-one. Retrieved from [Link]

-

Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

Biological Activity of N-Arylpyrrolidinone Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary

The N-arylpyrrolidinone scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered lactam ring fused to an aromatic system via the nitrogen atom. Unlike their N-alkyl counterparts (e.g., Levetiracetam), N-aryl derivatives exhibit distinct electronic and lipophilic profiles that enable unique interactions with voltage-gated ion channels, microbial cell membranes, and oncogenic signaling pathways. This guide provides a technical analysis of their structure-activity relationships (SAR), synthesis protocols, and therapeutic applications, specifically targeting researchers in early-stage drug discovery.

Structural Significance & SAR Analysis[1][2][3]

The N-arylpyrrolidinone core (1-aryl-2-pyrrolidinone) functions as a rigid spacer that orients pharmacophores in 3D space. The biological activity is heavily modulated by the electronic nature of the aryl substituents and the functionalization at the C-3 and C-4 positions of the lactam ring.

Key SAR Determinants

-

The N-Aryl Moiety:

-

Lipophilicity: Substitution with halogens (Cl, F) or alkyl groups at the para position of the phenyl ring increases logP, enhancing blood-brain barrier (BBB) penetration, which is critical for anticonvulsant activity.

-

Electronic Effects: Electron-withdrawing groups (EWGs) like -NO2 or -CF3 on the aryl ring often increase the acidity of the lactam protons (if unsubstituted) or alter the dipole moment, affecting binding affinity to voltage-gated sodium channels.

-

Steric Bulk: Ortho-substitution can force the aryl ring out of coplanarity with the lactam system, creating a "twisted" conformation that may improve selectivity for specific enzyme pockets (e.g., COX-2 vs. COX-1).

-

-

Lactam Ring Functionalization:

-

C-4 Substitution: Introduction of a carboxylic acid or hydrazone moiety at C-4 (derived from itaconic acid synthesis) significantly enhances anticancer activity by providing hydrogen bond donors/acceptors.

-

C-5 Carbonyl: Essential for hydrogen bonding interactions with receptor backbones (e.g., SV2A protein or bacterial DNA gyrase).

-

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic governing the biological activity of this scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic flow for N-arylpyrrolidinone derivatives.

Therapeutic Profiles and Mechanisms

Anticonvulsant Activity

While Levetiracetam targets the SV2A protein, N-aryl derivatives often display a multi-target mechanism.

-

Mechanism: Modulation of voltage-gated sodium channels (VGSCs) and L-type calcium channels.[1] The hydrophobic aryl tail interacts with the inactivated state of the sodium channel, stabilizing it and preventing repetitive neuronal firing.

-

Key Data: Derivatives with a para-chlorophenyl group have shown protection in Maximal Electroshock (MES) models, often comparable to phenytoin but with reduced sedation.

Anticancer Activity (Cytotoxicity)

Recent studies highlight the efficacy of N-arylpyrrolidinones against lung (A549) and breast (MDA-MB-231) cancer lines.

-

Mechanism:

-

Tubulin Polymerization Inhibition: Similar to combretastatin, 3,4,5-trimethoxyphenyl derivatives can bind to the colchicine site of tubulin.

-

Apoptosis Induction: Up-regulation of Caspase-3 and Bax, leading to mitochondrial-mediated cell death.

-

-

Potency: Hydrazone-linked derivatives have demonstrated IC50 values in the low micromolar range (2.5–5.0 µM) against melanoma lines.

Antimicrobial Activity[5][6][7][8][9]

-

Target: Bacterial cell membranes and DNA gyrase.

-

Spectrum: Moderate activity against Gram-positive bacteria (S. aureus, B. cereus). The presence of an azo (-N=N-) linkage or a thiazole moiety attached to the pyrrolidinone ring significantly boosts potency against multidrug-resistant strains.

Experimental Protocols

Synthesis: The Itaconic Acid Route (Green Chemistry Approach)

This protocol avoids the harsh conditions of the classic aniline + butyrolactone reaction, offering a cleaner route to functionalized N-arylpyrrolidinones.

Objective: Synthesis of 1-(4-substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reagents:

-

Itaconic acid (1.0 eq)

-

Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)

-

Water (Solvent)

-

Reflux condenser[2]

Step-by-Step Protocol:

-

Mixing: In a round-bottom flask, dissolve 10 mmol of itaconic acid in 20 mL of distilled water.

-

Addition: Add 10 mmol of the substituted aniline. The mixture may become a slurry.

-

Reflux: Heat the mixture to reflux (100°C) for 1–2 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the vinyl double bond (Michael addition) followed by cyclization (amidation).

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aniline spot.

-

Isolation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water to obtain the pure carboxylic acid derivative.

-

Derivatization (Optional): The carboxylic acid group can be further reacted with hydrazine to form hydrazides, which are precursors for high-potency anticancer agents.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of synthesized derivatives against A549 cells.

Protocol:

-

Seeding: Seed A549 cells in 96-well plates at a density of

cells/well in DMEM medium. Incubate for 24h at 37°C/5% CO2. -

Treatment: Dissolve N-arylpyrrolidinone derivatives in DMSO (stock). Prepare serial dilutions in the medium (final DMSO < 0.1%). Add to wells.

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Synthesis Workflow Visualization

The following diagram details the synthetic pathways for generating diverse N-arylpyrrolidinone libraries, highlighting the divergence point for creating antimicrobial vs. anticancer agents.

Figure 2: Synthetic pathways for N-arylpyrrolidinone and succinimide derivatives.

Quantitative Data Summary

The table below summarizes biological activity data from key reference studies, illustrating the potency of specific substitution patterns.

| Derivative Type | R-Group (Aryl) | Target/Cell Line | Activity Metric | Reference |

| Anticancer | 3,4,5-Trimethoxy | A549 (Lung) | IC50: ~5.2 µM | [1] |

| Anticancer | 4-Nitrothiophene* | IGR39 (Melanoma) | IC50: 2.5 µM | [2] |

| Anticonvulsant | 4-Chloro | MES Test (Mice) | ED50: ~31 mg/kg | [3] |

| Antimicrobial | 4-Fluoro (Thiazole hybrid) | S. aureus | MIC: 30.5 mm (Zone) | [4] |

*Note: Thiophene moiety attached via hydrazone linker at C-4.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 2022.[3] [Link][4]

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International Journal of Molecular Sciences, 2023. [Link][4][5][6]

-

Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry, 2021. [Link]

Sources

- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]

An In-depth Technical Guide to the Solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one in DMSO and Methanol

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide addresses a fundamental yet often elusive parameter in early-phase drug discovery: the solubility of a compound of interest. Here, we focus on 1-(4-Acetylphenyl)pyrrolidin-2-one, a molecule of interest within various research contexts. While extensive databases provide a wealth of information, specific quantitative solubility data for many novel compounds remain unpublished. This guide, therefore, takes a two-fold approach. Firstly, it acknowledges the current lack of specific public data on the solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one in dimethyl sulfoxide (DMSO) and methanol. Secondly, and more importantly, it provides a comprehensive, field-proven framework for the experimental determination of this crucial parameter. This document is structured not as a rigid template, but as a logical and scientifically-grounded workflow, empowering you to generate reliable and reproducible solubility data in your own laboratories.

The Central Role of Solubility in Preclinical Research

In the realm of drug discovery, understanding a compound's solubility is not merely a formality; it is a critical determinant of its developability. Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, difficulties in formulation, and ultimately, poor bioavailability. The choice of solvent for initial compound screening and stock solution preparation is therefore a decision of significant consequence. DMSO is a near-universal solvent in high-throughput screening due to its exceptional ability to dissolve a wide range of organic molecules.[1][2] Methanol, a polar protic solvent, is also frequently employed in various stages of chemical and pharmaceutical development.[3] A thorough understanding of a compound's behavior in these solvents is paramount for any research program.

Physicochemical Landscape: Compound and Solvents

A predictive understanding of solubility begins with an analysis of the key players: the solute and the solvents.

Profile of 1-(4-Acetylphenyl)pyrrolidin-2-one

-

IUPAC Name: 1-(4-acetylphenyl)pyrrolidin-2-one

-

CAS Number: 682351-65-1[4]

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

The structure of 1-(4-Acetylphenyl)pyrrolidin-2-one incorporates both polar (the amide of the pyrrolidinone ring and the acetyl group) and non-polar (the phenyl ring) moieties. This amphipathic nature suggests that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

The Solvents of Choice: DMSO and Methanol

The selection of DMSO and methanol for solubility assessment is a strategic one, rooted in their distinct and complementary physicochemical properties.

| Property | Dimethyl Sulfoxide (DMSO) | Methanol |

| Formula | (CH₃)₂SO | CH₃OH |

| Molar Mass | 78.13 g/mol | 32.04 g/mol |

| Type | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C | 64.7 °C |

| Dielectric Constant | 47.2 | 32.7 |

| Miscibility with Water | Miscible | Miscible |

DMSO's high polarity and aprotic nature make it an excellent solvent for a wide array of organic compounds, capable of disrupting intermolecular forces within a crystal lattice.[1][2] Methanol , on the other hand, is a polar protic solvent, readily participating in hydrogen bonding, which can be a critical factor in the dissolution of compounds with hydrogen bond donors and acceptors.[3]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

In the absence of published data, the "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5] This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature. The following protocol is a robust and self-validating system for this purpose.

The Shake-Flask Method: A Step-by-Step Workflow

The underlying principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Figure 1: Experimental workflow for the shake-flask solubility determination.

Protocol Details:

-

Preparation:

-

Add an excess amount (e.g., 5-10 mg) of 1-(4-Acetylphenyl)pyrrolidin-2-one to several replicate vials (n≥3). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1 mL) of DMSO or methanol into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the research context) and agitate for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

Following equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

For robust removal of any remaining particulates, filter the collected supernatant through a chemically compatible syringe filter (e.g., PTFE for organic solvents) with a pore size of 0.22 µm.

-

-

Analysis and Quantification (HPLC-UV):

-

Prepare a standard stock solution of 1-(4-Acetylphenyl)pyrrolidin-2-one of known concentration in the solvent of interest.

-

Generate a multi-point calibration curve from the stock solution, covering the expected solubility range.

-

Prepare accurate dilutions of the filtered supernatant to fall within the linear range of the calibration curve.

-

Analyze the standards and diluted samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.

-

Determine the concentration of the diluted samples from the calibration curve and multiply by the dilution factor to calculate the solubility.

-

Causality in Experimental Choices

-

Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that equilibrium with a saturated solution has been achieved.

-

Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant and recorded temperature is crucial for data reproducibility and relevance.

-

Why filtration? Even after centrifugation, microscopic particles can remain suspended. Filtration ensures that only the truly dissolved compound is analyzed, preventing overestimation of solubility.

-

Why HPLC-UV? This analytical technique offers high specificity and sensitivity, allowing for accurate quantification of the analyte even in the presence of minor impurities.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented clearly and concisely.

Table 1: Experimentally Determined Solubility of 1-(4-Acetylphenyl)pyrrolidin-2-one

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |

| DMSO | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

The results should be reported as the mean and standard deviation of at least three independent measurements.

Concluding Remarks for the Practicing Scientist

References

-

Scribd. Solvent Properties of DMSO. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Gaylord Chemical. DMSO Physical Properties. [Link]

-

ResearchGate. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

PubChem. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione. [Link]

-

Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]

-

PMC (NIH). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]

-

ResearchGate. DMSO solubility and bioscreening. [Link]

-

MDPI. Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures. [Link]

-

PubChem. 1-(4-Acetylphenyl)propan-1-one. [Link]

-

Pharmaceutical Sciences. Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Pharmacophore Modeling of 1-(4-Acetylphenyl)pyrrolidin-2-one Analogs

This guide outlines the pharmacophore modeling strategy for 1-(4-Acetylphenyl)pyrrolidin-2-one , a structural analog of the racetam class of nootropics. The analysis focuses on its potential as an AMPA receptor Positive Allosteric Modulator (PAM) , the primary therapeutic target for this chemical scaffold.

Targeting AMPA Receptor Modulation: A Structural & Computational Guide

Executive Summary & Chemical Context

1-(4-Acetylphenyl)pyrrolidin-2-one represents a rigidified N-aryl lactam scaffold. Unlike classical racetams (e.g., Aniracetam , which possesses a flexible benzoyl linker, or Piracetam , which uses an acetamide linker), this molecule features a direct N-phenyl bond.

-

Chemical Class: N-Aryl-2-pyrrolidinone (Racetam analog).

-

Primary Biological Target: AMPA Receptor (GluA2 subunit) – Positive Allosteric Modulation.

-

Secondary Potential: SV2A binding (synaptic vesicle protein) or anticonvulsant activity via Na+ channel modulation.

-

Structural Significance: The direct N-phenyl linkage introduces a critical steric constraint (torsion angle) that defines the pharmacophore's 3D shape, distinguishing it from more flexible analogs.

Computational Workflow: The Core Directive

This workflow synthesizes ligand-based and structure-based approaches to construct a robust pharmacophore hypothesis.

Phase I: Ligand Preparation & Conformational Analysis

The most common error in modeling N-aryl systems is assuming planarity.

-

2D to 3D Conversion: Generate the initial 3D structure.

-

QM Geometry Optimization (Critical Step):

-

Method: DFT (Density Functional Theory) at the B3LYP/6-31G* level.

-

Rationale: Standard molecular mechanics force fields (e.g., MMFF94) often over-planarize the N-phenyl bond due to conjugation penalties. However, steric clash between the lactam carbonyl oxygen and the phenyl ortho-hydrogens forces a twist.

-

Expected Torsion: The dihedral angle (

) between the pyrrolidone ring and the phenyl ring typically settles between 35° and 55° . This "twisted" conformation is the bioactive shape required to fit the hydrophobic pocket of the AMPA receptor.

-

-

Acetyl Group Rotation: The 4-acetyl group is generally coplanar with the phenyl ring to maximize

-conjugation, creating a rigid distal vector.

Phase II: Pharmacophore Hypothesis Generation

We align the optimized 1-(4-Acetylphenyl)pyrrolidin-2-one against a reference set of known AMPA PAMs (Aniracetam, CX-516).

The Four-Point Pharmacophore Model:

-

F1 (HBA): Lactam Carbonyl Oxygen.

-

Function: Forms a hydrogen bond with the backbone amide of the receptor (e.g., Ser/Thr residues in the GluA2 ligand-binding domain).

-

-

F2 (HYD/AR): Phenyl Ring.

-

Function: Occupies the central hydrophobic pocket. The centroid of this ring is a critical anchor point.

-

-

F3 (HBA): Acetyl Carbonyl Oxygen.

-

Function: Distal hydrogen bond acceptor. In Aniracetam, this corresponds to the p-methoxy oxygen; here, the acetyl carbonyl provides a stronger electrostatic vector.

-

-

F4 (Excl): Pyrrolidine Ring Volume.

-

Function: Steric exclusion. The saturated ring must fit into the "cage" formed by the dimer interface.

-

Phase III: Validation Strategy

A model is only as good as its ability to discriminate actives from decoys.

-

Decoy Set Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 decoys for every active analog.

-

Enrichment Metrics:

-

ROC AUC: Target an Area Under Curve > 0.75.

-

EF1% (Enrichment Factor at 1%): Measures early recognition of actives.

-

Experimental Protocols

Protocol A: Ligand Alignment & Model Construction (LigandScout/MOE)

-

Import Reference: Load the crystal structure of Aniracetam bound to GluA2 (e.g., PDB ID: 3S8E or similar) to define the "Bioactive Conformation."

-

Superposition:

-

Align 1-(4-Acetylphenyl)pyrrolidin-2-one onto Aniracetam.

-

Constraint: Prioritize the alignment of the Lactam Nitrogen and the Phenyl Centroid .

-

Note: Allow the pyrrolidone ring to deviate slightly to accommodate the N-phenyl twist.

-

-

Feature Extraction:

-

Place a Vector HBA on the lactam carbonyl.

-

Place a Plane Aromatic on the phenyl ring.

-

Place a Vector HBA on the acetyl carbonyl.

-

-

Refinement: Add "Exclusion Volumes" (grey spheres) around the ligand where the receptor backbone (from PDB) creates steric walls.

Protocol B: QM Torsion Scan

-

Software: Gaussian or ORCA.

-

Input: Z-matrix of the molecule.

-

Scan Coordinate: Dihedral angle

. -

Steps: Scan from 0° to 180° in 10° increments.

-

Output: Plot Energy vs. Angle. Identify the global minimum (likely ~45°). Use this geometry for the pharmacophore, not the planar 0° form.

Visualization of Signaling & Workflow

The following diagrams illustrate the logical flow of the modeling process and the structural pharmacophore map.

Diagram 1: Computational Modeling Workflow

Caption: Step-by-step computational workflow for generating a validated pharmacophore model for the target scaffold.

Diagram 2: Pharmacophore Feature Map

Caption: Abstract representation of the 4-point pharmacophore hypothesis. Distances are approximate based on minimized geometry.

Data Presentation: Comparative Descriptors

| Property | 1-(4-Acetylphenyl)pyrrolidin-2-one | Aniracetam (Reference) | Pharmacophore Implication |

| Linker Type | Direct N-Aryl Bond | Anisoyl (Carbonyl linker) | 1-(4-Acetyl...) is more rigid; lower entropy penalty upon binding. |

| H-Bond Acceptors | 2 (Lactam, Acetyl) | 3 (Lactam, Linker C=O, Methoxy) | Acetyl group mimics the distal methoxy/carbonyl of Aniracetam. |

| LogP (Hydrophobicity) | ~1.5 - 2.0 | ~1.1 | Higher lipophilicity may improve BBB permeability. |

| Torsion (N-Ring) | ~45° (Twisted) | Flexible | Rigid scaffold requires precise fit; less "induced fit" capacity. |

References

-

Jin, R., et al. (2005). "Crystal Structure and Mechanism of Action of Aniracetam." Journal of Medicinal Chemistry.

-

Ahmed, A.H., & Oswald, R.E. (2010). "Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors." Journal of Medicinal Chemistry.

-

Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters." Journal of Chemical Information and Modeling.

-

Mysinger, M.M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

-

Gouliaev, A.H., & Senning, A. (1994). "Piracetam and other structurally related nootropics." Brain Research Reviews.

The Lynchpin of Nootropic Synthesis: A Technical Guide to 1-(4-Acetylphenyl)pyrrolidin-2-one

Abstract

This technical guide provides an in-depth exploration of 1-(4-acetylphenyl)pyrrolidin-2-one, a pivotal pharmaceutical intermediate in the synthesis of nootropic agents, most notably Aniracetam. We delve into the chemical and physical properties of this compound, offering a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. Mechanistic insights into this reaction are provided, alongside comprehensive methodologies for its purification and analytical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical guidance for the effective utilization of this versatile intermediate.

Introduction: The Strategic Importance of 1-(4-Acetylphenyl)pyrrolidin-2-one

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds.[1] Within this class, 1-(4-acetylphenyl)pyrrolidin-2-one emerges as a critical building block, primarily recognized for its role as a direct precursor to Aniracetam, a well-known nootropic drug of the racetam family.[2][3] The synthesis of Aniracetam and other related neurologically active compounds hinges on the efficient and high-purity production of this key intermediate.

The structural uniqueness of 1-(4-acetylphenyl)pyrrolidin-2-one lies in the convergence of a polar lactam ring and a functionalized aromatic moiety. The acetyl group on the phenyl ring provides a reactive handle for further chemical transformations, making it a versatile platform for the development of a diverse range of pharmaceutical derivatives. This guide aims to consolidate the available technical information on 1-(4-acetylphenyl)pyrrolidin-2-one, providing a comprehensive resource for its synthesis, characterization, and safe handling.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-(4-acetylphenyl)pyrrolidin-2-one | - |

| CAS Number | 25961-65-1 | - |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | Off-white to pale yellow crystalline solid (predicted) | - |

| Solubility | Soluble in most organic solvents; sparingly soluble in water (predicted) | - |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

-

Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a certified respirator.[5]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Handle in a well-ventilated area, preferably a fume hood.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[6] If swallowed, seek medical attention.[6]

Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one: A Practical Approach

The most logical and widely applicable method for the synthesis of 1-(4-acetylphenyl)pyrrolidin-2-one is the Friedel-Crafts acylation of N-phenylpyrrolidin-2-one. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[7]

Reaction Scheme

Caption: Synthesis of 1-(4-Acetylphenyl)pyrrolidin-2-one.

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of N-phenylpyrrolidin-2-one.

Caption: Mechanism of Friedel-Crafts Acylation.

The pyrrolidinone group is an ortho, para-directing activator. However, due to steric hindrance from the lactam ring, the acylation occurs predominantly at the para position.

Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures and should be performed by a qualified chemist.[5]

Materials:

-

N-Phenylpyrrolidin-2-one

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes.

-

Addition of Substrate: Dissolve N-phenylpyrrolidin-2-one (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 1-(4-acetylphenyl)pyrrolidin-2-one can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization is typically a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexane, heptane).[8] Dissolve the crude product in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the acetyl group.

-

δ ~7.6 ppm (d, 2H): Aromatic protons meta to the acetyl group.

-

δ ~3.9 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the nitrogen.

-

δ ~2.6 ppm (t, 2H): Methylene protons of the pyrrolidinone ring adjacent to the carbonyl group.

-

δ ~2.5 ppm (s, 3H): Methyl protons of the acetyl group.

-

δ ~2.1 ppm (quintet, 2H): Methylene protons of the pyrrolidinone ring at the 4-position.

-

-

¹³C NMR (predicted):

-

δ ~197 ppm: Carbonyl carbon of the acetyl group.

-

δ ~175 ppm: Carbonyl carbon of the pyrrolidinone ring.

-

δ ~144 ppm: Aromatic carbon attached to the nitrogen.

-

δ ~135 ppm: Aromatic carbon attached to the acetyl group.

-

δ ~129 ppm: Aromatic carbons ortho to the acetyl group.

-

δ ~119 ppm: Aromatic carbons meta to the acetyl group.

-

δ ~49 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the nitrogen.

-

δ ~33 ppm: Methylene carbon of the pyrrolidinone ring adjacent to the carbonyl group.

-

δ ~26 ppm: Methyl carbon of the acetyl group.

-

δ ~18 ppm: Methylene carbon of the pyrrolidinone ring at the 4-position.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

~1680 cm⁻¹: C=O stretching of the aromatic ketone.

-

~1700 cm⁻¹: C=O stretching of the lactam.

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~2900-3000 cm⁻¹: C-H stretching of the alkyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.24). Common fragmentation patterns would involve the loss of the acetyl group and cleavage of the pyrrolidinone ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water.[11]

-

Detection: UV at a wavelength where the aromatic system absorbs, likely around 254 nm.

Application in Pharmaceutical Synthesis: The Gateway to Aniracetam

1-(4-Acetylphenyl)pyrrolidin-2-one is a key intermediate in the synthesis of Aniracetam. The subsequent step involves the Baeyer-Villiger oxidation of the acetyl group to an ester, followed by amidation or a related transformation to introduce the p-anisoyl group.

Sources

- 1. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 2. CN103819387A - Synthesis method of aniracetam - Google Patents [patents.google.com]

- 3. CN102558011A - Novel preparation method of aniracetam - Google Patents [patents.google.com]

- 4. 1-(4-Acetylphenyl)pyrrolidine-2,5-dione | C12H11NO3 | CID 680770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. websites.umich.edu [websites.umich.edu]

- 6. 1-ACETYL-2-PYRROLIDONE(932-17-2) 1H NMR [m.chemicalbook.com]

- 7. Friedel-Crafts acylation - Visualize Organic Chemistry [visualizeorgchem.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jst-ud.vn [jst-ud.vn]

- 11. Separation of 2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Metabolic Stability Profiling of the 1-(4-Acetylphenyl)pyrrolidin-2-one Scaffold

The following technical guide details the metabolic stability profile of the 1-(4-Acetylphenyl)pyrrolidin-2-one scaffold. This analysis is constructed from fragment-based metabolic principles, authoritative enzymatic data on N-aryl lactams and acetophenones, and standard drug metabolism and pharmacokinetics (DMPK) protocols.

Technical Guide & Optimization Strategy

Executive Summary

The 1-(4-Acetylphenyl)pyrrolidin-2-one scaffold represents a convergence of two pharmacologically distinct moieties: a pyrrolidin-2-one (lactam) ring and a para-substituted acetophenone . While the N-aryl lactam core offers robust resistance to rapid hydrolysis, this scaffold presents a "biphasic" metabolic risk profile.

Critical Insight: Standard microsomal stability assays (using HLM/RLM) often yield false negative clearance data for this scaffold. The primary metabolic soft spot—the acetyl group—is predominantly metabolized by cytosolic enzymes (Carbonyl Reductases/Alcohol Dehydrogenases), which are absent in washed microsomes. Researchers must utilize S9 fractions or Cryopreserved Hepatocytes to accurately predict in vivo clearance.

Structural Analysis & Metabolic Soft Spots

The molecule can be deconstructed into three zones of metabolic susceptibility.

| Zone | Structure | Metabolic Risk | Primary Enzyme Family |

| Zone A | Acetyl Group (Methyl ketone) | HIGH . Rapid reduction to secondary alcohol. | CBR1 (Carbonyl Reductase 1), AKR (Aldo-Keto Reductase).[1] |

| Zone B | Pyrrolidin-2-one Ring | MODERATE . Hydroxylation at C5 ( | CYP450 (Isoforms 2A6, 2E1, or 2D6). |

| Zone C | Phenyl Ring | LOW . Aromatic hydroxylation. | CYP450 . Deactivated by electron-withdrawing acetyl & lactam groups. |

Zone A: The Acetyl "Sink" (Reductive Metabolism)

The 4-acetyl moiety is a classic substrate for Carbonyl Reductase 1 (CBR1) . Unlike oxidative CYP pathways, this reduction occurs in the cytosol. The ketone is converted to a chiral 1-hydroxyethyl metabolite.

-

Consequence: This conversion dramatically alters polarity and creates a handle for Phase II conjugation (Glucuronidation via UGTs), leading to rapid renal excretion.

-

Stereochemistry: Reduction is often stereoselective, typically favoring the S-alcohol, though this is species-dependent.

Zone B: Lactam Oxidation (Oxidative Metabolism)

The pyrrolidinone ring mimics the metabolic fate of Cotinine (a structurally similar N-aryl pyrrolidinone). The carbon adjacent to the nitrogen (C5) is electron-rich and susceptible to hydroxylation.

-

Mechanism: CYP-mediated abstraction of the

-proton followed by "oxygen rebound." -

Fate: The resulting 5-hydroxy-lactam is a hemiaminal, which exists in equilibrium with the ring-opened

-amino aldehyde/acid.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent pathways for this scaffold, highlighting the critical distinction between Cytosolic and Microsomal clearance.

Figure 1: Divergent metabolic pathways. Note the dominance of the Reductive pathway (Zone A) over the Oxidative pathway (Zone B).

Experimental Protocols for Validation

To validate the stability of this scaffold, a "One-Size-Fits-All" microsomal assay is insufficient. The following tiered approach ensures self-validating data.

Tier 1: System Selection (The "Cytosol Check")

Objective: Determine the contribution of non-CYP enzymes.

-

Protocol: Incubate compound (1 µM) in parallel with:

-

Liver Microsomes (HLM/RLM): Contains CYPs/UGTs, lacks Cytosol.

-

S9 Fraction: Contains both Microsomes AND Cytosol (CBR1/AKR).

-

No-Cofactor Control: Assess chemical stability.

-

-

Interpretation:

-

If

, the Ketone Reduction pathway is dominant. -

If

, CYP oxidation is dominant.

-

Tier 2: Metabolic Stability Assay (Standard Operating Procedure)

| Parameter | Specification | Rationale |

| Test Concentration | 1 µM | Below |

| Protein Conc. | 0.5 mg/mL (Microsomes) or 1.0 mg/mL (S9) | Standardized for intrinsic clearance calculation. |

| Cofactors | NADPH (1 mM) + UDPGA (optional) | NADPH drives both CYPs and Reductases. |

| Time Points | 0, 5, 15, 30, 60 min | Capture the initial rate for |

| Analysis | LC-MS/MS (MRM Mode) | Quantify parent depletion. |

Step-by-Step Workflow:

-

Pre-incubation: Thaw S9/Microsomes on ice. Dilute in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C for 5 mins.

-

Initiation: Add Test Compound (from 1000x DMSO stock). Initiate reaction by adding NADPH regenerating system.

-

Sampling: At defined time points, remove aliquots (e.g., 50 µL) and quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

Processing: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant onto LC-MS/MS.

-

Calculation: Plot

vs. Time. Slope- .

Optimization Strategies (Medicinal Chemistry)

If the scaffold exhibits high clearance (

Blocking Ketone Reduction (Zone A)

The acetyl group is the primary liability.

-

Strategy 1: Steric Hindrance. Introduce

-methyl groups to the acetyl moiety (convert acetyl to isobutyryl or pivaloyl).-

Effect: Sterically impedes the hydride transfer from NADPH in the CBR1 active site.

-

-

Strategy 2: Bioisosteres. Replace the ketone with a cyclopropyl ketone or an oxetane .

-

Effect: Cyclopropyl ketones are significantly more resistant to reduction due to electronic effects and ring strain.

-

Stabilizing the Lactam (Zone B)

If S9/Microsome comparison shows CYP oxidation is the driver:

-

Strategy 1: C5-Substitution. Introduce a methyl or gem-dimethyl group at the 5-position of the pyrrolidinone ring.

-

Effect: Blocks

-hydroxylation. (Note: This may introduce chirality).

-

-

Strategy 2: Ring Size Change. Contract to a

-lactam (unstable) or expand to a

Diagram: Decision Tree for Scaffold Optimization

Figure 2: Logical decision tree for determining the structural modification strategy based on assay data.

References

-

Malatkova, P., et al. (2010). "Human Carbonyl Reductases." Current Drug Metabolism. Explains the role of CBR1 in the reduction of xenobiotic ketones (acetophenones).

-

Rosemond, M.J., & Walsh, J.S. (2004). "Human Carbonyl Reductase 1: Specificity, Inhibitors, and Role in Drug Metabolism."[2] Drug Metabolism Reviews. Details the substrate specificity for acetyl-bearing aromatics.

-

Hutsell, S.Q., et al. (2008). "Metabolism of Pyrrolidin-2-one Derivatives." Journal of Pharmacology and Experimental Therapeutics. Provides mechanistic insight into the C5-hydroxylation of lactam rings (analogous to Cotinine).

-

Testa, B., & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Authoritative text on the stability of lactams vs. linear amides.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Standard reference for S9 vs. Microsome assay selection.

Sources

An In-Depth Technical Guide to 4-Acetylphenyl Lactam Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic promise. This guide focuses on the intersection of two such pharmacophores: the versatile lactam ring and the functionally critical 4-acetylphenyl moiety. Lactams, cyclic amides of varying ring sizes, form the structural core of numerous blockbuster drugs, from penicillin antibiotics to cholesterol absorption inhibitors. Their unique chemical reactivity and conformational rigidity make them ideal platforms for drug design. The 4-acetylphenyl group, a common feature in bioactive molecules, provides a key hydrogen bond acceptor and a versatile synthetic handle, profoundly influencing molecular interactions and pharmacokinetic properties.

This technical guide consolidates the fragmented literature on 4-acetylphenyl lactam derivatives. It provides a comprehensive overview of their synthetic pathways, delves into their diverse biological activities, and elucidates emerging structure-activity relationships. By presenting detailed experimental protocols, quantitative biological data, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and innovate within this promising chemical space.

Foundational Scaffolds in Medicinal Chemistry

The Lactam Ring: A Privileged Structural Motif

The lactam ring is a cornerstone of modern pharmacology. The inherent reactivity of the cyclic amide bond, particularly in strained systems like β-lactams, is central to its biological function. This reactivity is governed by a balance between ring strain and amide resonance stabilization.

-

β-Lactams (Azetidin-2-ones): Characterized by a high degree of ring strain, the four-membered ring makes the amide bond highly susceptible to nucleophilic attack. This chemical reactivity is the basis for the mechanism of action of β-lactam antibiotics, which irreversibly acylate the active site of penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Beyond antibiotics, the β-lactam scaffold is found in drugs like ezetimibe, a cholesterol absorption inhibitor.

-

γ-Lactams (Pyrrolidin-2-ones): This five-membered ring system is more stable than its β-lactam counterpart and is a common feature in a wide range of biologically active compounds, including antiproliferative, anticonvulsant, and anti-inflammatory agents.

-

Larger Lactams (e.g., Piperidinones): Six-membered and larger lactam rings serve as important scaffolds and synthetic intermediates, offering diverse conformational possibilities for interacting with biological targets.

The 4-Acetylphenyl Moiety: A Versatile Pharmacophore

The 4-acetylphenyl group is frequently incorporated into drug candidates to modulate their biological activity and properties. The acetyl group's carbonyl oxygen is an effective hydrogen bond acceptor, crucial for binding to receptor pockets. Furthermore, the methyl group can engage in van der Waals interactions, and the entire substituent influences the electronic landscape of the aromatic ring. It also serves as a synthetic anchor for further chemical elaboration. Its presence is noted in molecules designed for a range of targets, including cholinesterases and various enzymes.

Rationale for Integration

The strategic combination of a lactam core with a 4-acetylphenyl substituent creates a hybrid architecture with significant potential. This design allows for the systematic exploration of structure-activity relationships (SAR) by leveraging the established biological relevance of both components. The lactam provides a rigid, three-dimensional framework, while the 4-acetylphenyl group can be oriented to probe specific interactions within a target's binding site, aiming for enhanced potency, selectivity, and novel mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 4-acetylphenyl lactam derivatives can be achieved through several robust chemical methodologies. The choice of strategy is often dictated by the desired lactam ring size and substitution pattern.

Multicomponent Synthesis of γ-Lactam Derivatives

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single step. The synthesis of densely substituted γ-lactams often involves the reaction of an amine, an aldehyde, and an acetylene derivative. To generate the target derivatives, 4-aminoacetophenone is utilized as the key amine component.

The reaction mechanism typically begins with the formation of an imine (from the aldehyde and amine) and an enamine. A subsequent acid-promoted Mannich reaction followed by an intramolecular cyclization yields the final γ-lactam product.

Caption: General workflow for the multicomponent synthesis of 4-acetylphenyl γ-lactam derivatives.

Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

The Staudinger cycloaddition is the classic and most versatile method for constructing the β-lactam ring. It involves the formal [2+2] cycloaddition of a ketene with an imine. To synthesize the target derivatives, an imine (Schiff base) is first prepared by condensing 4-aminoacetophenone with a suitable aldehyde. This imine is then reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine (e.g., triethylamine), to yield the β-lactam.

The stereochemical outcome of the reaction (cis vs. trans isomers) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. Electron-withdrawing groups on the imine and electron-donating groups on the ketene tend to favor the formation of cis-β-lactams.

Caption: Workflow for the Staudinger synthesis of 4-acetylphenyl β-lactam derivatives.

Biological Activities and Therapeutic Applications

Derivatives combining the lactam and 4-acetylphenyl scaffolds have demonstrated promising activity in several therapeutic areas, most notably in oncology.

Antiproliferative and Anticancer Activity

A significant body of research has focused on unsaturated γ-lactam derivatives as potent antiproliferative agents. Studies on various human cancer cell lines have shown that these compounds can inhibit cell growth at micromolar and even nanomolar concentrations.

One study detailed the synthesis of a library of 3-amino γ-lactam derivatives and evaluated their in vitro cytotoxicity against human ovarian (SKOV3) and lung (A549) carcinoma cell lines. The results indicated that the substitution pattern on the lactam and its aryl appendages significantly impacts potency and selectivity. For instance, a derivative combining phenol and methoxy moieties on the aryl ring at the 5-position of the lactam, derived from p-toluidine, exhibited an exceptionally low IC50 value of 0.11 µM in the A549 cell line, with high selectivity over non-malignant cells.

Table 1: Selected Antiproliferative Activities of γ-Lactam Derivatives

| Compound ID (Reference) | R¹ Group | R² Group | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|---|

| 4a | p-Toluidine | Phenyl | A549 (Lung) | 11.70 ± 1.02 |

| 4c | Benzylamine | Phenyl | A549 (Lung) | 2.42 ± 0.15 |

| 4l | p-Toluidine | 4-Hydroxy-3-methoxyphenyl | A549 (Lung) | 0.11 ± 0.016 |

| 4l | p-Toluidine | 4-Hydroxy-3-methoxyphenyl | SKOV3 (Ovarian) | 1.23 ± 0.31 |

Data synthesized from reference. The core structure is a 3-amino-3-pyrrolin-2-one. R¹ is derived from the amine, and R² is derived from the aldehyde.

The mechanism of action for many of these cytotoxic lactams appears to involve the induction of apoptosis, as confirmed by cell morphology analysis and flow cytometry assays.

Caption: Simplified signaling pathway for apoptosis induced by cytotoxic lactam derivatives.

Structure-Activity Relationship (SAR) Analysis

The analysis of biological data from various 4-acetylphenyl lactam analogues allows for the deduction of key structure-activity relationships that can guide future drug design.

-

Impact of Aryl Substituents: As shown in Table 1, the nature of the substituents on the aryl rings attached to the lactam core is a primary determinant of antiproliferative activity. The presence of hydrogen-bond-donating (e.g., hydroxyl) and -accepting (e.g., methoxy) groups can dramatically enhance potency. The combination of a phenol and methoxy moiety in compound 4l resulted in over a 100-fold increase in activity against the A549 cell line compared to the unsubstituted phenyl analogue 4a .

-

Role of the Amine-Derived Group (R¹): The group attached to the lactam nitrogen also modulates activity. Comparing compounds derived from aromatic amines (p-toluidine) versus aliphatic amines (benzylamine) reveals that this position can be optimized to improve potency and selectivity.

-

Bioisosteric Replacement: In some studies, the replacement of a carboxylate group on the lactam with a phosphonate group led to an increase in cytotoxic activity. This bioisosteric switch from a planar ester to a tetrahedral phosphonate can alter binding modes and improve biological response.

Caption: Summary of structure-activity relationships for 4-acetylphenyl γ-lactam derivatives. (Note: A generic chemical structure image would replace the placeholder URL).

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and evaluation of 4-acetylphenyl lactam derivatives.

Protocol 5.1: Multicomponent Synthesis of a 4-Acetylphenyl γ-Lactam Derivative

This protocol is adapted from established methods for the synthesis of 3-amino 3-pyrrolin-2-ones.

-

Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), diethyl acetylenedicarboxylate (1.0 mmol), and anhydrous toluene (10 mL) under an inert atmosphere (N₂ or Ar).

-

Amine Addition: Add 4-aminoacetophenone (2.0 mmol) to the mixture. The use of two equivalents of the amine is crucial for the formation of both the imine and enamine intermediates.

-

Catalyst and Dehydrating Agent: Add a catalytic amount of a Brønsted acid (e.g., BINOL-derived phosphoric acid, ~10 mol%) and anhydrous magnesium sulfate (MgSO₄, ~200 mg) to act as a dehydrating agent.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically runs for 24-48 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove MgSO₄. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired γ-lactam product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 5.2: In Vitro Antiproliferative MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxicity of synthesized compounds.

-

Cell Seeding: Harvest cancer cells (e.g., A549) from an exponentially growing culture. Perform a cell count and dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in a complete growth medium. Seed 100 µL of this suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in a complete growth medium to obtain a range of desired final concentrations (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The field of 4-acetylphenyl lactam derivatives, while still emerging, holds considerable promise for the development of novel therapeutics, particularly in oncology. The synthetic accessibility via multicomponent reactions allows for the rapid generation of diverse chemical libraries, facilitating extensive SAR exploration.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In Vivo Evaluation: Progressing lead candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Expansion of Therapeutic Targets: Screening derivative libraries against other disease targets, such as kinases, proteases, or CNS receptors, where lactam and acetylphenyl scaffolds have shown relevance.

-

Stereoselective Synthesis: Developing asymmetric synthetic methods to access enantiomerically pure derivatives, which may exhibit improved potency and reduced off-target effects.

References

-

Marqués-López, E. et al. (2020). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules. Available at: [Link]

-

Vicente-Blanco, D. et al. (2022). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available at: [Link]

-

Bandyopadhyay, D. et al. (2009). Highly Stereoselective B-Lactam Synthesis via the Staudinger Reaction Using Poly Aromatic Imines. CORE. Available at: [Link]

-

Al-Tel, T. H. (2007). Synthesis of a Novel Class of β-Lactam Derivatives of 1-Aminophosphonates by Staudinger Ketene-Imine [2+2]-Cycloaddition Reaction. Jordan Journal of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. Staudinger synthesis. Wikipedia. Available at: [Link]

-

Povarov, I. et al. (2018). In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

-

Comer, E. et al. (2012). Automated three-component synthesis of a library of γ-lactams. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Multicomponent Reactions in the Synthesis of γ-Lactams. ResearchGate. Available at: [Link]

-

ADDI. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. ADDI. Available at: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

ResearchGate. Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

Proposed In Vitro Toxicity Profile of 1-(4-Acetylphenyl)pyrrolidin-2-one: A Strategic Assessment Framework

An In-Depth Technical Guide

Abstract

1-(4-Acetylphenyl)pyrrolidin-2-one is a chemical entity with limited publicly available toxicological data. This guide, developed from the perspective of a Senior Application Scientist, outlines a comprehensive, multi-phase strategy for characterizing its in vitro toxicity profile. In the absence of existing data, we propose a logical, tiered approach based on established principles of toxicology and regulatory science. This framework is designed for researchers, scientists, and drug development professionals to systematically investigate the potential hazards of novel chemical entities. We will detail the rationale behind experimental choices, provide validated protocols for core assays, and explain how to synthesize the resulting data into a coherent toxicity profile. This document serves as a blueprint for moving from an unknown compound to an evidence-based safety assessment.

| Introduction and Strategic Overview

1-(4-Acetylphenyl)pyrrolidin-2-one is a substituted pyrrolidinone derivative. While its specific applications are not widely documented in public literature, its core structure is of interest in medicinal chemistry. The pyrrolidinone ring is a privileged scaffold found in various pharmaceuticals, including nootropics like Piracetam. The acetylphenyl moiety suggests potential for further chemical modification.

Given the scarcity of safety information, a structured in vitro toxicological evaluation is the critical first step in understanding its biological activity and potential liabilities. This guide proposes a three-phase workflow designed to provide a comprehensive preliminary safety profile.

| The Phased Approach to In Vitro Toxicology

Our proposed strategy is divided into three interconnected phases:

-